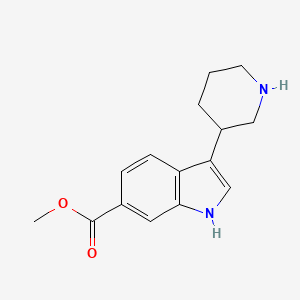

Methyl 3-(piperidin-3-yl)-1H-indole-6-carboxylate

Description

Properties

IUPAC Name |

methyl 3-piperidin-3-yl-1H-indole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-19-15(18)10-4-5-12-13(9-17-14(12)7-10)11-3-2-6-16-8-11/h4-5,7,9,11,16-17H,2-3,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUZOZYOLWQJSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCNC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(piperidin-3-yl)-1H-indole-6-carboxylate typically involves the formation of the indole core followed by the introduction of the piperidine moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequently, the piperidine ring can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of palladium-catalyzed coupling reactions and microwave-assisted synthesis are also common to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(piperidin-3-yl)-1H-indole-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and alcohols are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including methyl 3-(piperidin-3-yl)-1H-indole-6-carboxylate, as inhibitors of neurotropic alphaviruses. These viruses, transmitted by mosquitoes, can cause severe neurological diseases. Research has shown that certain indole-2-carboxamide derivatives exhibit potent antiviral activity, with modifications leading to improved efficacy against viruses such as the Western equine encephalitis virus (WEEV) and Sindbis virus. The structural modifications of these compounds have been essential in enhancing their potency and bioavailability, making them promising candidates for further development in antiviral therapies .

1.2 Histone Methyltransferase Inhibition

The compound has also been investigated for its ability to inhibit histone methyltransferases, specifically EZH2. EZH2 is implicated in various cancers, including B-cell lymphomas. This compound and its analogs have shown selective inhibition of this enzyme, which is crucial for epigenetic regulation in cancer cells. The structure-activity relationship (SAR) studies indicate that specific modifications to the piperidine ring can enhance the biochemical activity of these compounds, making them suitable for clinical trials .

Case Studies and Research Findings

3.1 Case Study: Indole Derivatives in Cancer Therapy

A study focused on a series of indole derivatives demonstrated that modifications to the this compound structure could lead to enhanced potency against cancer cell lines. The research employed pharmacophore modeling and molecular docking studies to predict binding affinities and optimize lead compounds for further development .

Table 1: Summary of Research Findings on Indole Derivatives

Mechanism of Action

The mechanism of action of Methyl 3-(piperidin-3-yl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets in the body. The piperidine ring can interact with receptors and enzymes, modulating their activity. The indole core can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The indole-6-carboxylate scaffold is highly versatile, with modifications at the 1-, 3-, and 5-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Physicochemical Properties of Selected Indole-6-carboxylate Derivatives

Key Observations:

- Substituent Effects on Melting Points : Thioaryl-substituted analogs (e.g., 4-chlorophenylthio, naphthalen-2-ylthio) exhibit higher melting points (155–186°C) compared to alkyl/heterocyclic substituents, likely due to enhanced crystallinity from sulfur or selenium interactions .

- Synthetic Yields : Selenium-containing analogs (e.g., Methyl 3-(phenylselanyl)-1H-indole-6-carboxylate) achieve higher yields (95%) than formyl- or benzyl-substituted derivatives (56%) , suggesting superior reaction efficiency with selenylation reagents.

- Solubility and Stability : The piperidin-3-yl substituent in the target compound may enhance aqueous solubility compared to hydrophobic arylthio groups, though experimental data are lacking .

Biological Activity

Methyl 3-(piperidin-3-yl)-1H-indole-6-carboxylate is a compound belonging to the class of indole derivatives, which are widely recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparative analysis with related compounds.

- Molecular Formula: C15H18N2O

- Molecular Weight: 258.32 g/mol

- CAS Number: 1260766-36-6

The structure of this compound features a piperidine ring attached to an indole core, which significantly influences its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. The piperidine moiety can engage with receptors and enzymes, modulating their activity. The indole core facilitates hydrogen bonding and π-π interactions, enhancing binding affinity and specificity towards biological targets.

Antimicrobial Properties

Research indicates that indole derivatives exhibit significant antimicrobial activity. This compound has been studied for its potential antibacterial and antifungal effects. In vitro studies have shown varying degrees of activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antimicrobials .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.019 |

| Candida albicans | 0.039 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it may inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved include modulation of protein kinases associated with cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

- Piperidine Positioning : Variations in the position of the piperidine ring can lead to significant changes in receptor affinity and selectivity.

- Indole Substituents : Modifications to the indole core can enhance or diminish biological activity, emphasizing the importance of specific functional groups in drug design.

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights the unique properties of this compound:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Methyl 3-(piperidin-4-yl)-1H-indole-6-carboxylate | Moderate anticancer activity | Different piperidine positioning |

| Methyl 3-(piperidin-2-yl)-1H-indole-6-carboxylate | Limited antimicrobial effects | Altered binding interactions |

| Methyl 3-(piperidin-3-yl)-1H-indole-5-carboxylate | Enhanced neuroprotective properties | Structural variations affecting metabolism |

Case Studies

Several case studies have explored the efficacy and safety profiles of this compound:

- Anticancer Efficacy : A study demonstrated that this compound inhibited growth in breast cancer cell lines, showing IC50 values in the nanomolar range.

- Neuroprotective Effects : Another research highlighted its potential neuroprotective effects against oxidative stress-induced neuronal damage, suggesting a role in neurodegenerative disease management .

Q & A

Q. What are the common synthetic routes for preparing Methyl 3-(piperidin-3-yl)-1H-indole-6-carboxylate and its derivatives?

The synthesis typically involves sequential functionalization of the indole core. For example:

- Step 1 : Introduction of the carboxylate group at the 6-position via esterification, as seen in methyl 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indole-6-carboxylate (96.1% yield using CD3OD for NMR characterization) .

- Step 2 : Piperidine ring incorporation at the 3-position through alkylation or reductive amination. highlights the use of fluorobenzyl or chlorobenzyl groups for N-alkylation (yields: 58.8–84.3%), which can be adapted for piperidine substitution .

- Purification : Column chromatography or recrystallization is critical, as intermediates like 5b–5e are used without further purification in subsequent steps .

Q. How is structural characterization performed for this compound?

Key methods include:

- 1H NMR : Proton environments are analyzed using chemical shifts and splitting patterns. For example, compound 5o () shows distinct signals for aromatic protons (δ 8.38–7.10), methyl esters (δ 3.92), and piperazine moieties (δ 3.75–2.31) .

- X-ray crystallography : Programs like SHELXL () refine crystal structures, as demonstrated for rac-(Z)-methyl derivatives (space group P1, triclinic system) .

- Mass spectrometry : HRMS (e.g., ESI for methyl 3-(1-(dodecylthio)furan-2-yl) derivatives) confirms molecular formulas .

Advanced Research Questions

Q. How can synthetic yields be optimized for piperidinyl-indole derivatives?

Yield optimization depends on:

- Reaction conditions : Temperature control (e.g., 0°C to room temperature for acylation in ) and catalyst selection (e.g., Pd-based catalysts for cross-coupling).

- Protecting groups : Use of Boc or Fmoc groups for amine protection during piperidine functionalization, as seen in intermediates like 5k–5o () .

- Solvent polarity : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in alkylation steps .

Q. How do structural modifications at the 3-position influence biological activity?

- Piperidine vs. morpholine : Piperidine derivatives (e.g., 5d in ) show enhanced lipophilicity (LogP ~2.17) compared to morpholine analogs (5e), affecting membrane permeability .

- Substituent effects : Fluorobenzyl (5k) or chlorobenzyl (5m) groups at N1 alter steric and electronic profiles, potentially modulating receptor binding (e.g., GPCRs, as in ) .

Q. How can data contradictions in NMR spectra be resolved?

Complex splitting patterns (e.g., δ 8.04 s, 2H in 5o) may arise from diastereotopic protons or restricted rotation. Strategies include:

Q. What computational tools are recommended for crystallographic refinement?

- SHELX suite : SHELXL refines small-molecule structures (e.g., triclinic systems with Z = 2), while SHELXD/SHELXE assist in experimental phasing for macromolecules .

- Validation tools : CheckCIF for identifying structural outliers (e.g., bond angle deviations in ) .

Methodological Tables

Q. Table 1. Representative Yields for Indole-6-carboxylate Derivatives

| Substituent at 3-position | Yield (%) | Reference |

|---|---|---|

| 2-(Dimethylamino)-2-oxoacetyl | 96.1 | |

| 2-(Piperidin-1-yl)-2-oxoacetyl | 71.3 | |

| 4-Chlorobenzyl | 84.3 |

Q. Table 2. Key 1H NMR Shifts for Piperidinyl-Indole Derivatives

| Proton Environment | δ (ppm) | Multiplicity | Example Compound |

|---|---|---|---|

| Aromatic H (C7) | 8.38 | d (J=8.4 Hz) | 5o |

| Methyl ester (COOCH3) | 3.92 | s | 5a |

| Piperidine CH2 | 2.31–3.75 | t/m | 5o |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.